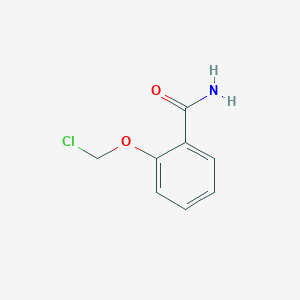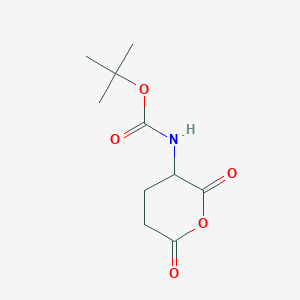
3,6-Dimethylpicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . This compound is a derivative of picolinamide and is characterized by the presence of two methyl groups at the 3 and 6 positions of the pyridine ring, along with an imidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpicolinimidamide hydrochloride typically involves the reaction of 3,6-dimethylpyridine with an appropriate amidating agent under controlled conditions. One common method involves the use of ammonium chloride and a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the imidamide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of reactants, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The methyl groups and the imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethylpicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidamide group can form hydrogen bonds and other interactions with active sites, thereby modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3,5-Dimethylpicolinimidamide hydrochloride
- 3,6-Dimethylpicolinamide
- 3,6-Dimethylpyridine
Comparison: 3,6-Dimethylpicolinimidamide hydrochloride is unique due to the presence of both methyl groups and the imidamide functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3,6-dimethylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-5-3-4-6(2)11-7(5)8(9)10;/h3-4H,1-2H3,(H3,9,10);1H |
InChI Key |
AAAZHANQPIGMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)
![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)


![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)

![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)

![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)
